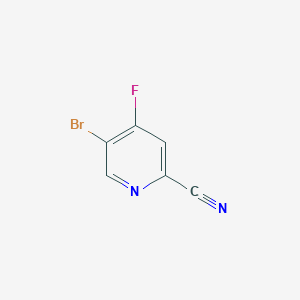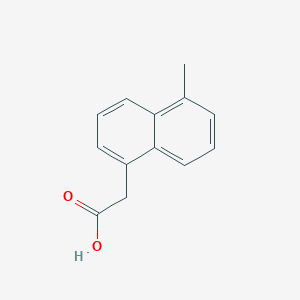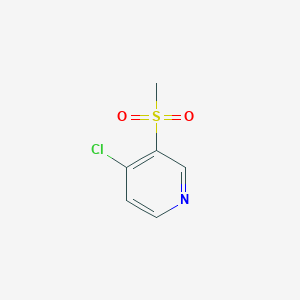![molecular formula C9H14N4O B11902911 2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)
2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide is a compound that belongs to the class of organic compounds known as primary carboxylic acid amides. These compounds are characterized by the presence of a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide typically involves the reaction of a pyrazine derivative with an appropriate amine. One common method involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as metal-free catalysis and environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学研究应用
2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of various chemicals and materials.
作用机制
The mechanism of action of 2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Propionamide: A monocarboxylic acid amide obtained by the formal condensation of propionic acid with ammonia.
Dopamine: A catecholamine neurotransmitter with a structure that includes an aminoethyl group.
Uniqueness
2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide is unique due to its specific structural features, including the pyrazine ring and the primary carboxylic acid amide functional group. These features confer distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and organic synthesis.
属性
分子式 |
C9H14N4O |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide |
InChI |
InChI=1S/C9H14N4O/c1-6(10)9(14)13-7(2)8-5-11-3-4-12-8/h3-7H,10H2,1-2H3,(H,13,14)/t6?,7-/m0/s1 |
InChI 键 |
HZMRDLPQBUPAKG-MLWJPKLSSA-N |
手性 SMILES |
C[C@@H](C1=NC=CN=C1)NC(=O)C(C)N |
规范 SMILES |
CC(C1=NC=CN=C1)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)
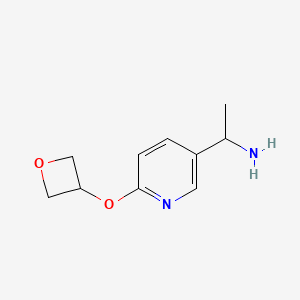


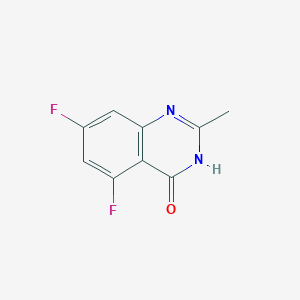
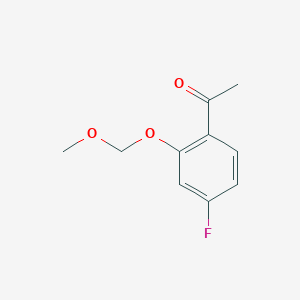
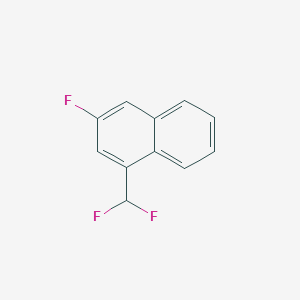

![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)
